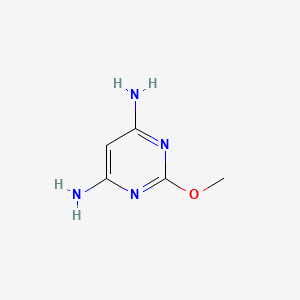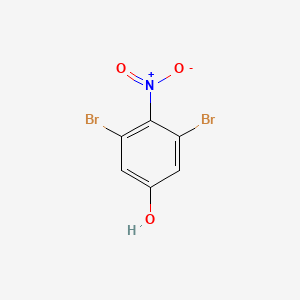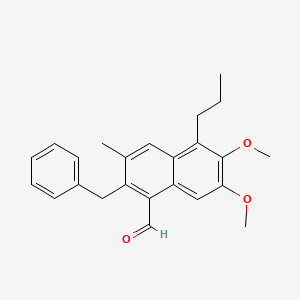
2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde is an organic compound with a complex structure that includes benzyl, methoxy, methyl, and propyl groups attached to a naphthaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde typically involves multi-step organic reactions
Formation of the Naphthaldehyde Core: This can be achieved through the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a strong acid like sulfuric acid.
Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Methylation and Propylation: These alkyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthoic acid.
Reduction: 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl groups can enhance its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-6,7-dimethoxy-1-naphthaldehyde
- 2-Benzyl-3-methyl-5-propyl-1-naphthaldehyde
- 6,7-Dimethoxy-3-methyl-5-propyl-1-naphthaldehyde
Uniqueness
2-Benzyl-6,7-dimethoxy-3-methyl-5-propyl-1-naphthaldehyde is unique due to the specific combination of functional groups attached to the naphthaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C24H26O3 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-benzyl-6,7-dimethoxy-3-methyl-5-propylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C24H26O3/c1-5-9-18-20-12-16(2)19(13-17-10-7-6-8-11-17)22(15-25)21(20)14-23(26-3)24(18)27-4/h6-8,10-12,14-15H,5,9,13H2,1-4H3 |
InChI-Schlüssel |
VZCBGBJKDVLJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C2C=C(C(=C(C2=CC(=C1OC)OC)C=O)CC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)
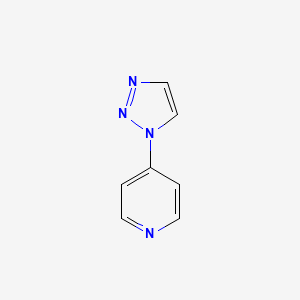

![4-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13098451.png)

![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
![[[(2S,3S,5R,6S)-6-(2-amino-6-oxo-1H-purin-9-yl)-4-[(2-chloroacetyl)amino]-3,5-dihydroxymorpholin-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13098465.png)
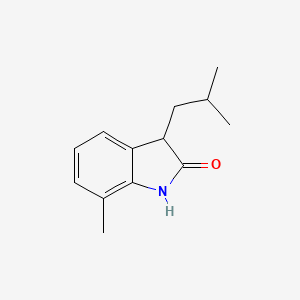

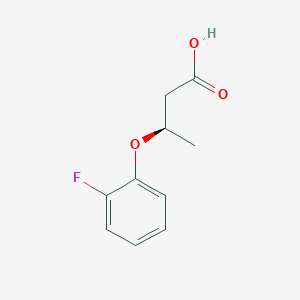
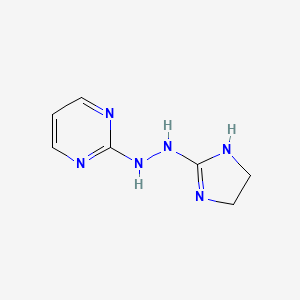
![2H-Pyrido[1,2-a]pyrimidin-2-one, 9-(phenylmethoxy)-4-(trifluoromethyl)-](/img/structure/B13098505.png)
